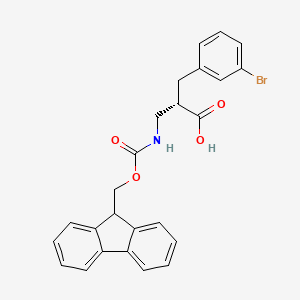
Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Ethyl ®-2-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: ®-2-amino-3-(4-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-(4-nitrophenyl)propanoate: Lacks the ®-configuration, which may affect its biological activity.
Methyl ®-2-amino-3-(4-nitrophenyl)propanoate: Contains a methyl ester group instead of an ethyl ester group, which may influence its reactivity and solubility.
Ethyl ®-2-amino-3-(3-nitrophenyl)propanoate: Has a nitro group in a different position on the phenyl ring, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m1/s1 |
InChI Key |
BNIKYBDDYIQCEB-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
